2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with the molecular formula C19H18ClN3OS3 and a molecular weight of 436.02 g/mol . This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science.
Preparation Methods
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps starting from 4-chlorobenzoic acid . The process includes esterification, hydrazination, salt formation, and cyclization to form the thiadiazole ring. The final product is obtained by reacting the intermediate with 2,6-dimethylaniline under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may act as a carbonic anhydrase inhibitor, affecting various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other thiadiazole derivatives, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is unique due to its specific substituents and resulting properties. Similar compounds include:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN3OS3 |
---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H18ClN3OS3/c1-12-4-3-5-13(2)17(12)21-16(24)11-26-19-23-22-18(27-19)25-10-14-6-8-15(20)9-7-14/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
DXXKRZLDTRGGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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